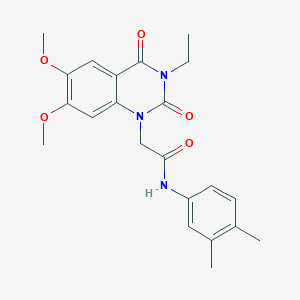![molecular formula C16H18N2O3S2 B4764954 N-(4-{[2-(2-thienyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B4764954.png)
N-(4-{[2-(2-thienyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide
Description
The synthesis and study of acetamide derivatives have attracted significant attention due to their wide range of pharmaceutical activities. These compounds often exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, and analgesic effects. The structural diversity of acetamide derivatives allows for the exploration of new potential therapeutic agents (Mahyavanshi et al., 2011).
Synthesis Analysis
Synthetic approaches to acetamide derivatives typically involve the condensation of specific sulfanyl compounds with chloroacetamide or similar reactants in the presence of catalysts such as anhydrous potassium carbonate. The synthesis process is carefully monitored using techniques like thin-layer chromatography (TLC), and the structures of synthesized compounds are confirmed via spectral analysis methods, including H1NMR, MASS Spectra, and IR Spectra (Mahyavanshi et al., 2011).
Molecular Structure Analysis
Crystal structure analysis is a crucial step in understanding the molecular structure of acetamide derivatives. For example, studies involving X-ray crystallography provide detailed insights into the molecular geometry, bonding, and overall molecular conformation. Such analyses reveal the spatial arrangement of atoms within a compound and can highlight key structural features, like the planarity of the amide unit or the inclination angles between different rings in the molecule (Subasri et al., 2016).
Chemical Reactions and Properties
Acetamide derivatives can participate in a variety of chemical reactions, including Michael addition, lactamization, and sulfide oxidation-elimination processes. These reactions are often catalyzed by isothiourea and can lead to the formation of pyridines and other heterocyclic compounds. The reactivity of these molecules is influenced by their electronic structure, as indicated by HOMO-LUMO gap analyses, which suggest chemical reactivity and potential stability of the compounds (Stark et al., 2014).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting points, can be determined using standard techniques. These properties are essential for the characterization of new compounds and for assessing their suitability for further applications.
Chemical Properties Analysis
The chemical properties of acetamide derivatives, including their reactivity and stability, are closely related to their electronic structure. Advanced computational techniques, such as Density Functional Theory (DFT), are employed to predict these properties. These analyses can provide insights into the molecular electrostatic potentials, charge distribution, and the energy gap between the highest occupied and lowest unoccupied molecular orbitals, which in turn inform about the chemical reactivity and potential biological activity of the compounds (Shukla & Yadava, 2020).
properties
IUPAC Name |
N-[4-(2-thiophen-2-ylpyrrolidin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-12(19)17-13-6-8-14(9-7-13)23(20,21)18-10-2-4-15(18)16-5-3-11-22-16/h3,5-9,11,15H,2,4,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMASGCZGJMBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(thiophen-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine dihydrochloride](/img/structure/B4764871.png)
![N-(3-methoxypropyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4764874.png)

![N-(3-chlorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4764886.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4764894.png)
![[1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4764902.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4764903.png)
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-dihydroxybenzohydrazide](/img/structure/B4764921.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4764925.png)
![1-(1,3-benzodioxol-5-yl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4764927.png)
![4-[2-(2-allylphenoxy)ethoxy]-3-bromobenzaldehyde](/img/structure/B4764932.png)

![7-phenyl-2-[3-(5-phenyl-2H-tetrazol-2-yl)-1-adamantyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4764943.png)
![2-[(2-methylphenyl)thio]acetohydrazide](/img/structure/B4764947.png)